
2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H25F4N3O3S and its molecular weight is 535.56. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Herbicide Development
Research has shown that the introduction of fluorine atoms into certain compounds can significantly alter their herbicidal properties. For example, fluorine substitution in 2-phenyl-4H-3,1-benzoxazin-4-one led to notable changes in herbicidal activity, with specific fluorinated derivatives showing improved broad-leaf activity and selectivity for crops like rice, cereals, and maize. This suggests that the targeted fluorination of benzamide derivatives could similarly impact their utility in agricultural chemical development (Hamprecht, Würzer, & Witschel, 2004).
Fluorinated Derivatives in Medical Chemistry
Fluorinated benzamides have been explored for their hypoglycemic properties, indicating the potential of fluorine-substituted benzamides in the development of new treatments for conditions like type 2 diabetes. The structural modifications involving fluorine atoms have led to compounds with significantly enhanced activity compared to existing drugs, showcasing the importance of fluorine in medicinal chemistry (Grell et al., 1998).
Antineoplastic Applications
Fluorinated piperazine derivatives have been studied for their role as antineoplastic agents, particularly in the treatment of chronic myelogenous leukemia (CML). These compounds undergo various metabolic transformations in humans, leading to a range of metabolites that contribute to their therapeutic effects. Such research underscores the potential of fluorine-containing benzamides in cancer therapy (Gong, Chen, Deng, & Zhong, 2010).
Neuropharmacological Research
Conformationally restricted analogues of benzamides, including those with fluorine substitutions, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds demonstrate significant activity in targeting dopamine receptors, highlighting the role of fluorinated benzamides in the development of new treatments for psychiatric disorders (van Wijngaarden, Kruse, van Hes, van der Heyden, & Tulp, 1987).
Propiedades
IUPAC Name |
2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-17-6-5-7-19(14-17)33-13-12-32(16-18(33)2)37(35,36)20-10-11-23(27)21(15-20)25(34)31-24-9-4-3-8-22(24)26(28,29)30/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJFJHFUORJMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

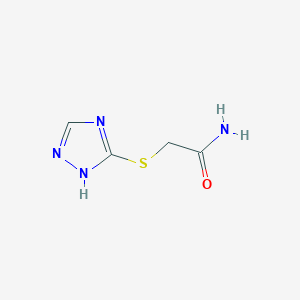
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)

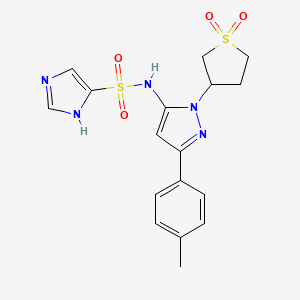
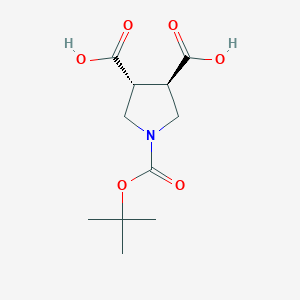
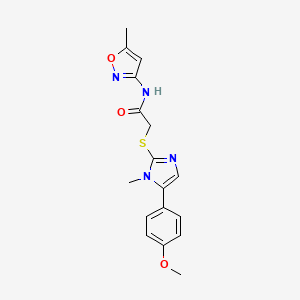
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)
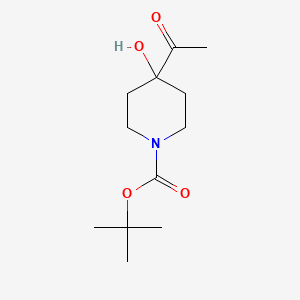
![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)
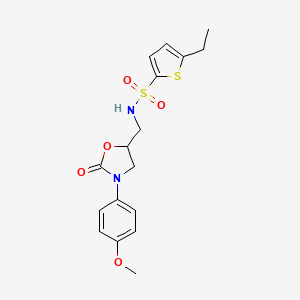
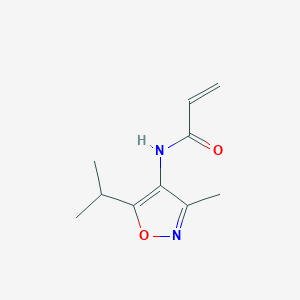
![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)